

Application Notes and Protocols for Small Animal Imaging using IRDye 800CW

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vivo small animal imaging using the near-infrared (NIR) fluorescent dye, IRDye 800CW. These guidelines are intended for researchers and scientists in academia and the pharmaceutical industry engaged in preclinical research and drug development.

Introduction to IRDye 800CW for In Vivo Imaging

IRDye 800CW is a near-infrared fluorescent dye that is widely used for in vivo small animal imaging. Its spectral properties, with an excitation maximum around 774 nm and an emission maximum around 789 nm, fall within the NIR window (700-900 nm), where light absorption and scattering by biological tissues are minimized.[1][2] This results in deeper tissue penetration and higher signal-to-noise ratios compared to imaging in the visible spectrum.[1]

The carboxylate form of IRDye 800CW is a non-reactive version of the dye, ideal for use as a control to assess the biodistribution and clearance of the dye itself.[3][4] For labeling biomolecules such as antibodies and peptides, the N-hydroxysuccinimide (NHS) ester form of IRDye 800CW is commonly used, as it readily reacts with primary amines on the target molecule.

Key Advantages of IRDye 800CW:



- Low Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR region, leading to improved sensitivity and contrast.[1]
- Deep Tissue Penetration: NIR light can penetrate several centimeters into tissue, enabling the visualization of deep-seated structures and tumors.
- High Quantum Yield: IRDye 800CW has a high quantum yield, contributing to its bright fluorescent signal.
- Versatility: It can be conjugated to a wide range of targeting molecules, including antibodies, peptides, and small molecules, for specific imaging applications.

Experimental Protocols Protocol for Labeling an Antibody with IRDye 800CW NHS Ester

This protocol provides a general guideline for conjugating IRDye 800CW NHS ester to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

- Antibody of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
- IRDye 800CW NHS Ester
- Anhydrous Dimethyl sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography or dialysis cassette)
- Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

Procedure:

Antibody Preparation:



- If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
- Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

Dye Preparation:

- Allow the vial of IRDye 800CW NHS ester to warm to room temperature before opening to prevent condensation.
- Dissolve the dye in a small volume of anhydrous DMSO to create a stock solution (e.g., 1 mg/mL). The dye solution should be used immediately.

Conjugation Reaction:

- The desired molar ratio of dye to antibody will depend on the specific antibody and application. A common starting point is a 2-4 fold molar excess of dye.
- Slowly add the calculated volume of the IRDye 800CW NHS ester stock solution to the antibody solution while gently vortexing.
- Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

Purification:

- Remove unconjugated dye from the antibody-dye conjugate using a purification column according to the manufacturer's instructions. Size-exclusion chromatography is a common and effective method.
- Collect the fractions containing the labeled antibody.

Characterization:

- Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 774 nm (for IRDye 800CW).
- The concentration of the antibody and dye can be calculated using the following formulas:



- Antibody Concentration (mg/mL) = [A280 (A774 x CF)] / ε protein
- Dye Concentration (M) = A774 / ε_dye
- DOL = (Molar concentration of dye) / (Molar concentration of antibody)
- Where A280 and A774 are the absorbances at 280 nm and 774 nm, CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for IRDye 800CW), ε_protein is the molar extinction coefficient of the antibody, and ε_dye is the molar extinction coefficient of IRDye 800CW (~270,000 M⁻¹cm⁻¹).
- Storage:
 - Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like bovine serum albumin (BSA) and storing at -20°C or -80°C.

In Vivo Small Animal Imaging Protocol

This protocol outlines a general procedure for in vivo fluorescence imaging of small animals (e.g., mice) bearing subcutaneous tumors using an IRDye 800CW-labeled antibody.

Materials and Equipment:

- Small animal in vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS, Pearl Trilogy)
- Anesthesia system (e.g., isoflurane vaporizer)
- Animal warming system
- IRDye 800CW-labeled antibody
- Sterile saline or PBS for injection
- Tumor-bearing mice

Procedure:



Animal Preparation:

- Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
- If the imaging area has fur, it should be removed using a depilatory cream or shaving to minimize light scattering and absorption.
- Place the anesthetized mouse on the imaging stage, ensuring the tumor is positioned for optimal imaging. Maintain the animal's body temperature using a warming pad.
- Pre-injection (Baseline) Imaging:
 - Acquire a baseline fluorescence image of the mouse before injecting the imaging agent.
 This will serve as a control for background autofluorescence.

· Agent Administration:

- The dose of the IRDye 800CW-labeled antibody will depend on the specific conjugate and tumor model. A typical dose for an antibody conjugate is in the range of 10-100 μg per mouse.[5]
- \circ Administer the imaging agent via intravenous (tail vein) injection. The injection volume is typically 100-200 μ L.

Post-injection Imaging:

- Acquire fluorescence images at various time points post-injection to monitor the biodistribution and tumor accumulation of the agent. Common imaging time points for antibody conjugates are 24, 48, 72, and 96 hours post-injection.[5][6]
- For each imaging session, anesthetize the mouse and position it in the same orientation as in the baseline scan to ensure consistency.

Image Analysis:

 Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (e.g., muscle) to quantify the fluorescence signal.



- Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity in the tumor ROI by the average fluorescence intensity in the background ROI.
- Ex Vivo Biodistribution (Optional but Recommended):
 - At the final imaging time point, euthanize the mouse.
 - Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
 - Image the excised tissues using the in vivo imaging system to quantify the fluorescence signal in each organ.
 - The data is often expressed as the percentage of injected dose per gram of tissue (%ID/g).

Data Presentation

Quantitative data from in vivo imaging studies are crucial for evaluating the performance of an imaging agent. The following tables provide examples of how to present biodistribution and tumor-to-background ratio data, based on published studies using IRDye 800CW conjugates.

Table 1: Ex Vivo Biodistribution of Panitumumab-IRDye800CW in BT-474 Tumor-Bearing Mice[5]

| Organ | 24 h (%ID/g) | 48 h (%ID/g) | 72 h (%ID/g) | 96 h (%ID/g) | 144 h (%ID/g) |
|---------|--------------|--------------|--------------|--------------|------------------|
| Tumor | 10.5 ± 1.5 | 12.1 ± 2.1 | 13.5 ± 2.5 | 11.8 ± 1.9 | 9.5 ± 1.2 |
| Blood | 8.2 ± 1.1 | 5.9 ± 0.8 | 4.1 ± 0.6 | 2.9 ± 0.4 | 1.5 ± 0.2 |
| Liver | 15.2 ± 2.2 | 14.1 ± 1.9 | 12.8 ± 1.7 | 11.2 ± 1.5 | 8.9 ± 1.1 |
| Kidneys | 6.5 ± 0.9 | 5.8 ± 0.7 | 5.1 ± 0.6 | 4.3 ± 0.5 | 3.1 ± 0.4 |
| Spleen | 4.1 ± 0.6 | 3.8 ± 0.5 | 3.5 ± 0.4 | 3.1 ± 0.4 | 2.5 ± 0.3 |
| Lungs | 5.5 ± 0.8 | 4.9 ± 0.7 | 4.2 ± 0.6 | 3.6 ± 0.5 | 2.8 ± 0.3 |
| Muscle | 2.1 ± 0.3 | 1.9 ± 0.2 | 1.7 ± 0.2 | 1.5 ± 0.2 | 1.1 ± 0.1 |



Data are presented as mean ± standard deviation.

Table 2: Tumor-to-Background Ratios (TBR) of Cetuximab-IRDye800CW in A431 Tumor-Bearing Mice[7]

| Time Post-Injection | Tumor-to-Background Ratio |
|---------------------|---------------------------|
| 6 h | 1.5 ± 0.2 |
| 24 h | 3.2 ± 0.5 |

Data are presented as mean ± standard deviation.

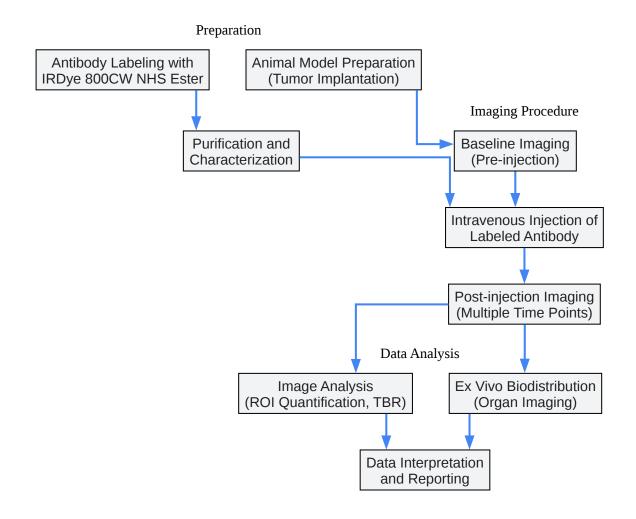
Table 3: Clearance Kinetics of IRDye 800CW Carboxylate in Mice[4]

| Time Post-Injection | Whole Body Fluorescence Signal (Arbitrary Units) |
|---------------------|--|
| 1 h | High |
| 4 h | Moderate |
| 24 h | Low |
| 48 h | Cleared |

Visualization of Concepts Experimental Workflow

The following diagram illustrates the typical workflow for a small animal imaging experiment using an IRDye 800CW-labeled antibody.





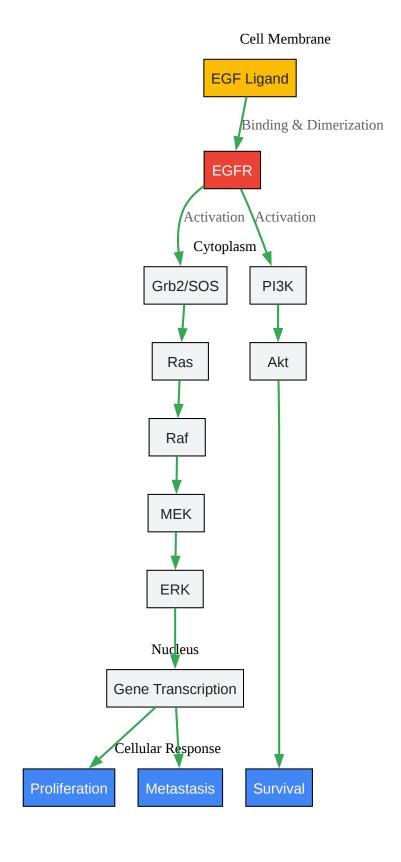
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A typical workflow for a small animal imaging experiment.

EGFR Signaling Pathway

Many in vivo imaging studies with IRDye 800CW utilize antibodies targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development. The diagram below provides a simplified overview of the EGFR signaling pathway.[8][9][10]





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A simplified diagram of the EGFR signaling pathway.



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